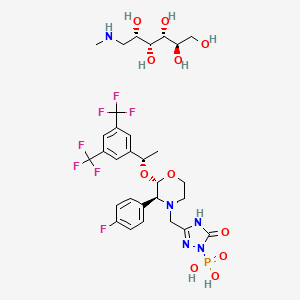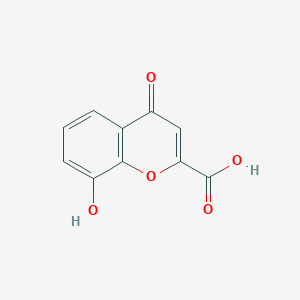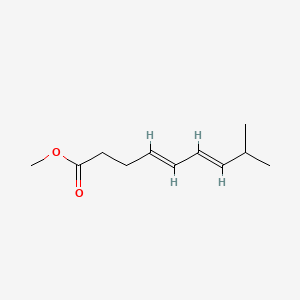
Methyl (4E,6E)-8-Methylnona-4,6-dienoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl (4E,6E)-8-Methylnona-4,6-dienoate is an organic compound characterized by its unique structure, which includes conjugated double bonds and a methyl ester group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (4E,6E)-8-Methylnona-4,6-dienoate typically involves the use of commercially available starting materials. One common method includes the Sonogashira coupling reaction, which forms the conjugated double bonds. This reaction involves the coupling of an alkyne with an alkene in the presence of a palladium catalyst and a copper co-catalyst . The reaction conditions often require a base, such as triethylamine, and are carried out under an inert atmosphere to prevent oxidation.
Industrial Production Methods
Industrial production of this compound may involve large-scale Sonogashira coupling reactions, optimized for higher yields and efficiency. The use of continuous flow reactors can enhance the scalability of the process, ensuring consistent product quality and reducing production costs.
化学反应分析
Types of Reactions
Methyl (4E,6E)-8-Methylnona-4,6-dienoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the double bonds to single bonds, producing saturated esters. Common reducing agents include hydrogen gas with a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different esters or acids.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium under acidic conditions.
Reduction: Hydrogen gas with a palladium catalyst under atmospheric pressure.
Substitution: Sodium hydroxide in an alcohol solvent for ester hydrolysis.
Major Products
Oxidation: Aldehydes or carboxylic acids.
Reduction: Saturated esters.
Substitution: Different esters or acids depending on the nucleophile used.
科学研究应用
Methyl (4E,6E)-8-Methylnona-4,6-dienoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.
Industry: Utilized in the production of fragrances and flavoring agents due to its unique chemical properties
作用机制
The mechanism of action of Methyl (4E,6E)-8-Methylnona-4,6-dienoate involves its interaction with specific molecular targets, such as enzymes or receptors. The conjugated double bonds and ester group allow it to participate in various biochemical pathways, potentially inhibiting or activating certain enzymes. Detailed studies on its molecular targets and pathways are ongoing to fully elucidate its mechanism .
相似化合物的比较
Similar Compounds
Methyl (2E,4E,6Z)-decatrienoate: Another ester with conjugated double bonds, used as a pheromone in pest control.
5-Ethyl-3-methyl-2E,4E,6E-nonatriene: A hydrocarbon with similar conjugated double bonds, studied for its role in plant biology.
Uniqueness
Methyl (4E,6E)-8-Methylnona-4,6-dienoate is unique due to its specific arrangement of double bonds and the presence of a methyl group, which can influence its reactivity and interactions with other molecules. This uniqueness makes it a valuable compound for various applications in research and industry.
属性
分子式 |
C11H18O2 |
|---|---|
分子量 |
182.26 g/mol |
IUPAC 名称 |
methyl (4E,6E)-8-methylnona-4,6-dienoate |
InChI |
InChI=1S/C11H18O2/c1-10(2)8-6-4-5-7-9-11(12)13-3/h4-6,8,10H,7,9H2,1-3H3/b5-4+,8-6+ |
InChI 键 |
RFTAACUYKGDGNP-DVBIZMGNSA-N |
手性 SMILES |
CC(C)/C=C/C=C/CCC(=O)OC |
规范 SMILES |
CC(C)C=CC=CCCC(=O)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


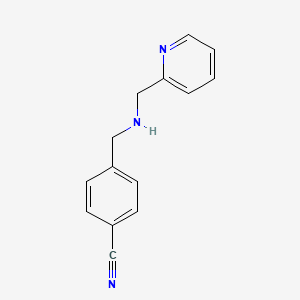
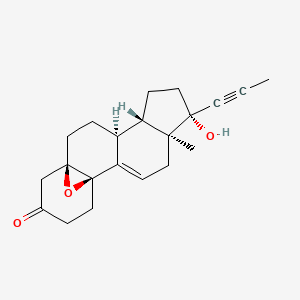
![11-(2-piperazin-1-ylacetyl)-5H-benzo[b][1,4]benzodiazepin-6-one](/img/structure/B13859195.png)
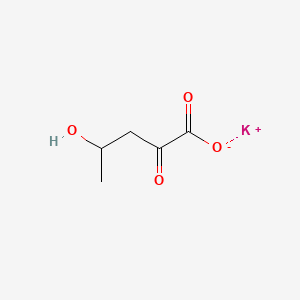
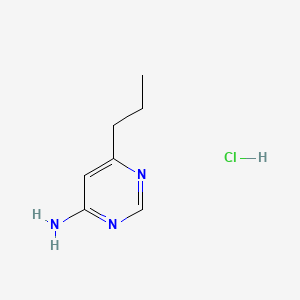
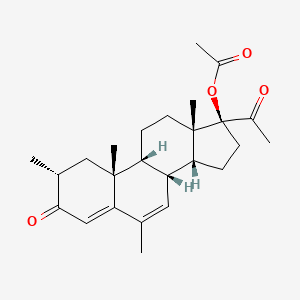
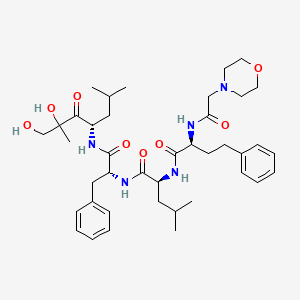
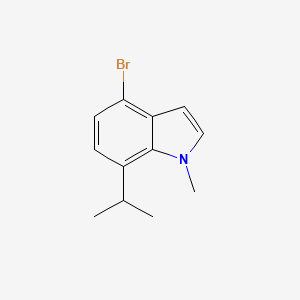
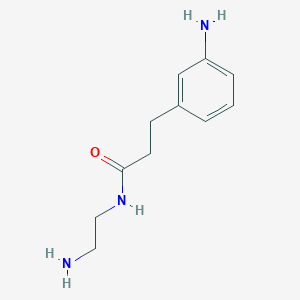
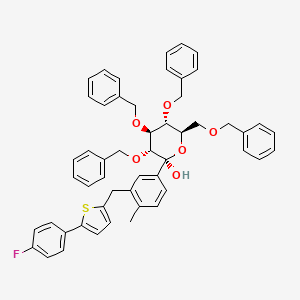
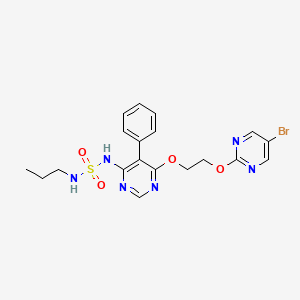
![5,7-Dioxaspiro[2.5]octan-6-one](/img/structure/B13859232.png)
